molecular formula C7H3ClFNO2S B2558615 3-Cyano-2-fluorobenzene-1-sulfonyl chloride CAS No. 1261686-87-6

3-Cyano-2-fluorobenzene-1-sulfonyl chloride

Cat. No. B2558615
CAS RN: 1261686-87-6
M. Wt: 219.61
InChI Key: CMJOMLZWXGWXEA-UHFFFAOYSA-N
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Description

3-Cyano-2-fluorobenzene-1-sulfonyl chloride is a highly reactive and versatile compound that is widely used in the field of organic synthesis. It has a molecular weight of 219.62 .


Molecular Structure Analysis

The molecular formula of 3-Cyano-2-fluorobenzene-1-sulfonyl chloride is C7H3ClFNO2S . For more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC can be used .

It has a melting point of 67-70 °C .

Scientific Research Applications

Synthesis of Sulfonyl Fluorides

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Transformation of Sulfonates or Sulfonic Acids

A facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides has been developed . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .

Preparation of Pyrrole Derivatives

3-Fluorobenzenesulfonyl chloride may be used in the preparation of 1-(2-bromobenzyl)-2-(3-fluorophenyl)pyrrole and 1-(2-bromobenzyl)-2,5-bis(3-fluorophenyl)pyrrole .

Biological Applications

Sulfonyl fluorides have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .

Development of Protease Inhibitors

Through the reaction of sulfonyl fluorides with active site amino acids to inactivate these enzymes, the corresponding sulfonyl fluoride-type protease inhibitors could be developed .

Safety and Hazards

This compound is classified as dangerous with hazard statements H302, H312, H314, H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-cyano-2-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO2S/c8-13(11,12)6-3-1-2-5(4-10)7(6)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJOMLZWXGWXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-2-fluorobenzene-1-sulfonyl chloride

CAS RN

1261686-87-6
Record name 3-cyano-2-fluorobenzene-1-sulfonyl chloride
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